Differential Antiproliferative Potency: Bursehernin vs. Etoposide in Cholangiocarcinoma (KKU-M213)
In a direct head-to-head study, synthetic (±)-bursehernin demonstrated superior cytotoxicity against the cholangiocarcinoma cell line KKU-M213 compared to the clinical chemotherapeutic etoposide, a lignan-class drug used as a positive control. Bursehernin achieved an IC₅₀ of 3.70 ± 0.79 μM, while etoposide exhibited significantly lower potency under identical conditions, confirming that Bursehernin is not merely a weaker analog but offers a distinct and more potent activity profile in this model [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in Cholangiocarcinoma Cells |
|---|---|
| Target Compound Data | 3.70 ± 0.79 μM |
| Comparator Or Baseline | Etoposide (clinical chemotherapeutic, lignan class): Less cytotoxicity (exact IC₅₀ not provided, but statistically significantly less active) |
| Quantified Difference | Bursehernin showed 'less cytotoxicity' than etoposide [1], meaning Bursehernin is more potent (lower IC₅₀). |
| Conditions | KKU-M213 human cholangiocarcinoma cell line; 72-hour MTT assay |
Why This Matters
This demonstrates that Bursehernin is not simply a weaker clinical analog but exhibits a distinct, and in this case superior, potency profile in a specific cancer model, justifying its selection over etoposide for mechanistic or drug discovery studies.
- [1] Rattanaburee, T., et al. (2019). Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines. Biomedicine & Pharmacotherapy, 117, 109115. View Source
